molecular formula C16H18N4O4S B2880417 Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-65-4

Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2880417
CAS No.: 946314-65-4
M. Wt: 362.4
InChI Key: HTUKIOPFDXRPTA-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-acetamidophenylamine with ethyl cyanoacetate to form an intermediate, which is then cyclized with thioamide to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxamide: Known for its antimicrobial properties.

    Thiazole-2-amine: Studied for its potential as an anti-tubercular agent.

    Thiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

ethyl N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-3-24-16(23)20-15-19-13(9-25-15)8-14(22)18-12-6-4-11(5-7-12)17-10(2)21/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUKIOPFDXRPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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